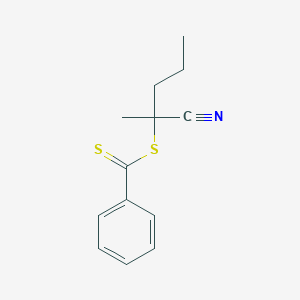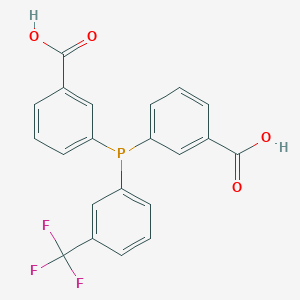![molecular formula C42H90O2P2 B6309855 Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)] CAS No. 100786-00-3](/img/structure/B6309855.png)
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is an organophosphorus compound . It is commonly used as a solvent for the synthesis of colloidal nanocrystals . The compound is also used in the extraction of metals, especially uranium .
Synthesis Analysis
Tri-n-octylphosphine oxide (TOPO) is usually prepared by the oxidation of trioctylphosphine, which in turn is produced by the alkylation of phosphorus trichloride . Two hydrophobic DES based on tri–n-octylphosphine oxide (TOPO) and simple dicarboxylic acids, namely, oxalic acid and its higher homologue, malonic acid are prepared and characterized by FT-IR, UV–Vis, water content, density and viscosity measurements .Molecular Structure Analysis
The molecular formula of Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is C42H90O2P2 . The molecular weight is 689.110322 .Chemical Reactions Analysis
Tri-n-octylphosphine oxide is used for coating zinc sulfide shells on cadmium-selenium quantum dot core by successive ionic layer adsorption and reaction method . It acts as a precursor to trioctylphosphine oxide .Physical And Chemical Properties Analysis
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide has a density of 0.88 g/cm3 . The boiling point is 310°C (50 mmHg) . The flash point is 182°C .Applications De Recherche Scientifique
Metal Extraction
This compound is widely used in the solvent extraction of metals , particularly uranium, zirconium, and hafnium. It acts as an auxiliary reagent, enhancing the efficiency of metal recovery from various sources .
Quantum Dot Production
It serves as a capping ligand in the production of quantum dots, such as cadmium selenide. This application is crucial in the field of nanotechnology and electronics, where quantum dots are used for their optical properties .
Hydrogen Bonding Organic Compounds Extraction
The compound is also employed to extract hydrogen bonding organic compounds . This application is significant in chemical separations and purifications .
Coating for Quantum Dot Shells
Tri-n-octylphosphine is used for coating zinc sulfide shells on cadmium-selenium quantum dot cores, which is a method known as successive ionic layer adsorption and reaction (SILAR) .
Hydrophobic Deep Eutectic Solvents (DES)
It forms hydrophobic DES when combined with simple dicarboxylic acids like oxalic acid and malonic acid. These solvents have various applications due to their unique properties like low water content, density, and viscosity .
Synergistic Ion-pair Extraction
In combination with other ligands like dicyclohexano-18-crown-6 (DC18C6), it shows a synergistic effect in the ion-pair extraction of divalent strontium (Sr2+) ions. This has implications in environmental remediation and nuclear waste management .
Hydrophobic Functional Liquids
As a hydrophobic extracting agent, it is used in commercially important separations of valuable solutes from aqueous streams. This includes the extraction of lanthanides, gallium, and carboxylic acids .
Mécanisme D'action
- Binding Affinity : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide requires affinity to bind to a receptor. Receptors are essential for mediating cellular responses to drugs. The compound’s binding affinity determines its potency and efficacy in eliciting a response .
- Metal Ion Binding : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is highly polar due to the dipolar phosphorus-oxygen bond. This polarity allows it to bind to metal ions. The octyl groups confer solubility in low-polarity solvents like kerosene .
- Multiple Mechanisms : Depending on receptor specificity, expression in various tissues, and local drug concentration, this compound can bind to different types of receptors. Consequently, it may have multiple actions and mechanisms to produce those effects .
- Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .
- Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability, efficacy, and action. For example, its solubility in nonpolar solvents like kerosene suggests that environmental polarity plays a role .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKPOSFWUCCSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H90O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dihexylphosphorylhexane;1-dioctylphosphoryloctane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)



![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)
